molecular formula C13H25NSe B12567841 Dodecan-2-yl selenocyanate CAS No. 190669-83-1

Dodecan-2-yl selenocyanate

Cat. No.: B12567841
CAS No.: 190669-83-1
M. Wt: 274.32 g/mol
InChI Key: QNVXJHKJWSSCTQ-UHFFFAOYSA-N
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Description

Dodecan-2-yl selenocyanate is an organic compound that belongs to the class of selenocyanates These compounds are characterized by the presence of a selenocyanate group (-SeCN) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-2-yl selenocyanate typically involves the reaction of dodecan-2-ol with selenocyanogen or potassium selenocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include mild heating and the use of a base such as triethylamine to facilitate the formation of the selenocyanate group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would need to be optimized for yield and purity, with considerations for the safe handling of selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

Dodecan-2-yl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.

    Reduction: Reduction of the selenocyanate group can yield selenols or diselenides.

    Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the selenocyanate group under mild conditions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce seleninic acids, while reduction can yield selenols. Substitution reactions can lead to a variety of organoselenium compounds with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated that selenocyanate-containing compounds may have anticancer and chemopreventive properties. Dodecan-2-yl selenocyanate could be explored for its potential in cancer therapy.

    Industry: Organoselenium compounds, including this compound, are used in the development of materials with unique properties, such as improved conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of dodecan-2-yl selenocyanate in biological systems is not fully understood, but it is believed to involve the interaction of the selenocyanate group with cellular thiols and other nucleophiles. This interaction can lead to the generation of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways. The compound may also inhibit the activity of certain enzymes, such as glutathione peroxidases, which are involved in the detoxification of ROS.

Comparison with Similar Compounds

Dodecan-2-yl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate. These compounds share similar chemical properties but differ in their biological activities and applications. For example:

    Benzyl selenocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.

    p-Xylene selenocyanate: Studied for its chemopreventive effects and potential to inhibit tumor growth.

The uniqueness of this compound lies in its long alkyl chain, which may influence its solubility, bioavailability, and interaction with biological membranes, making it a promising candidate for further research and development.

Properties

CAS No.

190669-83-1

Molecular Formula

C13H25NSe

Molecular Weight

274.32 g/mol

IUPAC Name

dodecan-2-yl selenocyanate

InChI

InChI=1S/C13H25NSe/c1-3-4-5-6-7-8-9-10-11-13(2)15-12-14/h13H,3-11H2,1-2H3

InChI Key

QNVXJHKJWSSCTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)[Se]C#N

Origin of Product

United States

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